Acetamide, N-(4-((5-(aminoiminomethyl)-2-furanyl)sulfonyl)phenyl)-, monohydrochloride
CAS No.: 75745-70-9
Cat. No.: VC18478509
Molecular Formula: C13H14ClN3O4S
Molecular Weight: 343.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75745-70-9 |
|---|---|
| Molecular Formula | C13H14ClN3O4S |
| Molecular Weight | 343.79 g/mol |
| IUPAC Name | N-[4-(5-carbamimidoylfuran-2-yl)sulfonylphenyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C13H13N3O4S.ClH/c1-8(17)16-9-2-4-10(5-3-9)21(18,19)12-7-6-11(20-12)13(14)15;/h2-7H,1H3,(H3,14,15)(H,16,17);1H |
| Standard InChI Key | SXEXLSDDEINBBN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=N)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure integrates three key functional groups:
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Acetamide core: Provides a versatile scaffold for chemical modifications.
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Sulfonyl bridge: Enhances stability and influences electronic properties.
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5-(Aminoiminomethyl)-2-furanyl group: Introduces heterocyclic complexity, often associated with bioactivity in medicinal chemistry.
The molecular formula (C₁₃H₁₄ClN₃O₄S) reflects a chlorine atom and multiple nitrogen/oxygen centers, contributing to its polar nature and solubility in polar solvents.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 75745-70-9 |
| Molecular Formula | C₁₃H₁₄ClN₃O₄S |
| Molecular Weight | 343.79 g/mol |
| Salt Form | Monohydrochloride |
| Purity Standards | >95% (chromatography) |
The monohydrochloride salt form improves aqueous solubility, a critical factor for in vitro research applications.
Synthesis and Purification
Synthetic Pathways
The synthesis involves three primary stages:
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Furan ring preparation: Cyclization of γ-keto esters or diols under acidic conditions.
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Sulfonation: Introduction of the sulfonyl group using chlorosulfonic acid or sulfur trioxide.
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Acetamide coupling: Reaction of the sulfonated intermediate with acetyl chloride in the presence of a base.
Key reaction parameters include:
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Temperature: 50–80°C for sulfonation.
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Solvents: Dichloromethane or tetrahydrofuran for coupling steps.
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Catalysts: Triethylamine to neutralize HCl byproducts.
Purification Techniques
| Method | Purpose | Conditions |
|---|---|---|
| Column Chromatography | Remove unreacted intermediates | Silica gel, ethyl acetate/hexane eluent |
| Recrystallization | Enhance crystalline purity | Ethanol/water solvent system |
| Lyophilization | Stabilize the hydrochloride salt | Vacuum, −50°C |
Purification ensures a final purity exceeding 95%, as validated by HPLC.
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Identifies proton environments in the furan (δ 6.5–7.5 ppm) and acetamide (δ 2.1 ppm) groups.
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¹³C NMR: Confirms carbon assignments, including the sulfonyl-linked phenyl (δ 125–140 ppm).
Infrared Spectroscopy (IR)
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Peaks at 1660 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) validate functional groups.
Mass Spectrometry
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 343.79, consistent with the molecular formula.
Availability and Regulatory Considerations
| Supplier | Catalog Number | Price Range (USD/g) |
|---|---|---|
| Alfa Chemistry | VC18478509 | 200–300 |
| PubChem | 75745-70-9 | N/A (reference only) |
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